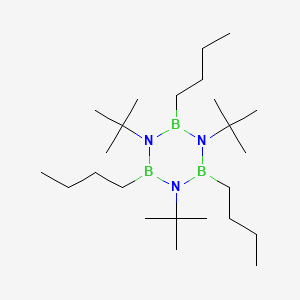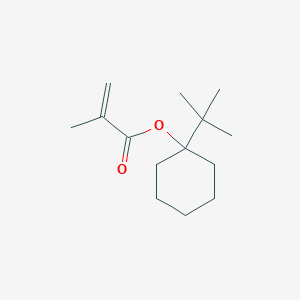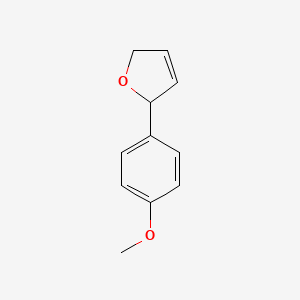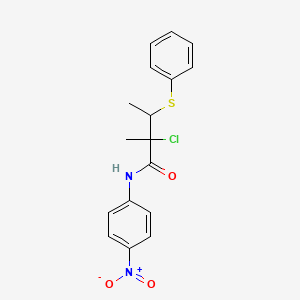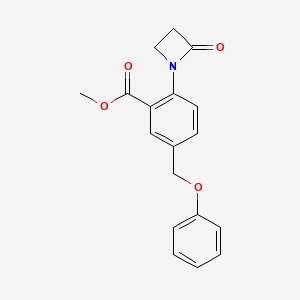![molecular formula C9H18N2 B14411950 Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- CAS No. 85152-51-8](/img/structure/B14411950.png)
Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- can be achieved through several synthetic routes. One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa . Another approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of pyrrolidine rings with high stereochemical diversity .
Industrial Production Methods: Industrial production of pyrrolidines typically involves continuous tube- or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
化学反应分析
Types of Reactions: Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidines include strong bases, oxidizing agents, and reducing agents. For example, the oxidation of pyrrolidines can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions often involve the use of hydrogen gas in the presence of a metal catalyst .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of pyrrolidines can lead to the formation of lactams, while reduction reactions can yield amines .
科学研究应用
Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of various bioactive molecules. In biology, it is used to study enzyme mechanisms and protein-ligand interactions. In medicine, pyrrolidine derivatives are investigated for their potential therapeutic effects, including antibacterial, antifungal, and anticancer activities . Additionally, this compound finds applications in the pharmaceutical industry as a precursor for drug development.
作用机制
The mechanism of action of Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes and receptors, leading to the modulation of various biochemical processes. For example, pyrrolidine derivatives have been shown to inhibit carbonic anhydrase isoenzymes, which play a role in several physiological and pathological conditions .
相似化合物的比较
Similar Compounds: Similar compounds to Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- include pyrrole, pyrroline, and pyrrolizidine. These compounds share the pyrrolidine ring structure but differ in their degree of saturation and substitution patterns .
Uniqueness: The uniqueness of Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- lies in its specific structural features and the presence of the 1,1-dimethylethyl group.
属性
CAS 编号 |
85152-51-8 |
|---|---|
分子式 |
C9H18N2 |
分子量 |
154.25 g/mol |
IUPAC 名称 |
N-tert-butyl-1-pyrrolidin-1-ylmethanimine |
InChI |
InChI=1S/C9H18N2/c1-9(2,3)10-8-11-6-4-5-7-11/h8H,4-7H2,1-3H3 |
InChI 键 |
RQMLAKVFFFZNBP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=CN1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



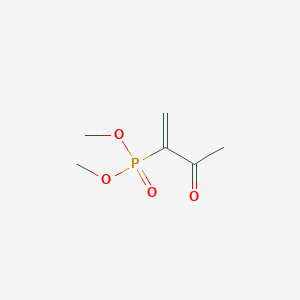
![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)
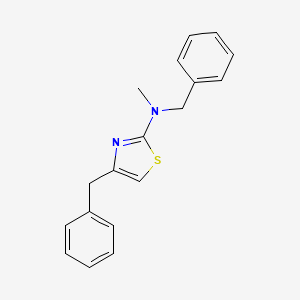

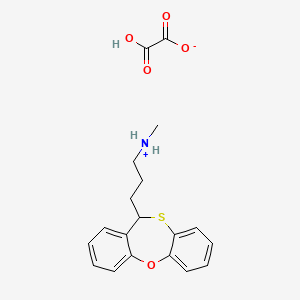
![N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine](/img/structure/B14411909.png)
